5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine
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Overview
Description
5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo2,1-bbenzazepine is a complex organic compound characterized by its unique polycyclic structure. This compound falls under the category of nitrogen-containing heterocycles, which are known for their significant roles in pharmaceuticals and organic materials .
Preparation Methods
The synthesis of 5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo2,1-bbenzazepine involves multiple steps. One common synthetic route includes:
Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This step involves the formation of pyrrole derivatives.
Sonogashira Cross-Coupling: Introduction of various groups into the alkyne.
Preparation of Pyrazole: Reaction between α,β-alkynyls and hydrazine monohydrate.
Gold-Catalyzed Cyclization: Cyclization of pyrazoles by alkyne groups.
Final Cyclization: Using sodium hydride (NaH) to complete the cyclization.
Chemical Reactions Analysis
5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo2,1-bbenzazepine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo2,1-bbenzazepine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various organic materials.
Mechanism of Action
The mechanism of action of 5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo2,1-bbenzazepine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, which can lead to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve kinase inhibition and modulation of signal transduction pathways .
Comparison with Similar Compounds
5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo2,1-bbenzazepine can be compared with other similar compounds, such as:
Pyrrolopyrazine Derivatives: These compounds also contain nitrogen heterocycles and exhibit similar biological activities, including antimicrobial and antiviral properties.
Hexahydrocannabinol: Another polycyclic compound with significant biological activities, particularly as a synthetic cannabinoid receptor agonist.
The uniqueness of 5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo2,1-bbenzazepine lies in its specific structure and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
35667-18-6 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
13,15-dioxa-7-azatetracyclo[8.7.0.03,7.012,16]heptadeca-1(17),10,12(16)-triene |
InChI |
InChI=1S/C14H17NO2/c1-2-12-6-11-8-14-13(16-9-17-14)7-10(11)3-5-15(12)4-1/h7-8,12H,1-6,9H2 |
InChI Key |
QGNISKNAWYUGFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3=CC4=C(C=C3CCN2C1)OCO4 |
Origin of Product |
United States |
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